![molecular formula C11H16FN3 B7436679 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine](/img/structure/B7436679.png)
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes. Additionally, it has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, leading to the modulation of various cellular processes. Additionally, it has been shown to modulate neurotransmitter release in the brain, leading to potential applications in the field of neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in further experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Furthermore, research can be conducted to evaluate the potential toxicity of this compound and to identify any potential side effects. Finally, future studies can focus on the development of new synthesis methods for this compound, which can facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the reaction of 3,6-dichloropyridazine with 2-propan-2-ylpyrrolidine and potassium fluoride in the presence of dimethylformamide. The reaction is carried out at a temperature of 110°C for 24 hours, resulting in the formation of the desired compound.
Eigenschaften
IUPAC Name |
3-fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-8(2)9-4-3-7-15(9)11-6-5-10(12)13-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOANVCLVFEKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C2=NN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.